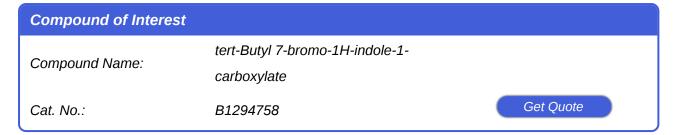


tert-Butyl 7-bromo-1H-indole-1-carboxylate chemical properties

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An In-Depth Technical Guide to tert-Butyl 7-bromo-1H-indole-1-carboxylate

Introduction

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a heterocyclic building block crucial in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protective group, enabling selective functionalization of the indole ring. This guide provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental properties of **tert-Butyl 7-bromo-1H-indole-1-carboxylate** are summarized below. These data are compiled from various chemical suppliers and databases.



Property	Value	Citations
CAS Number	868561-17-5	[1][2][3]
Molecular Formula	C13H14BrNO2	[1][2][4]
Molecular Weight	296.16 g/mol	[1][2][4]
Purity	Typically ≥97%	[1][3]
Appearance	Liquid (Note: Data is limited and may vary)	[1]
InChI Key	QKTLZTNNVUGEOY- UHFFFAOYSA-N	[1]

Spectral Data

While specific spectral data for **tert-Butyl 7-bromo-1H-indole-1-carboxylate** is not extensively published, representative data for closely related bromo-indole isomers and N-Boc protected indoles are available and provide a basis for characterization.



Data Type	Description	Citations
¹ H NMR	Spectra are typically recorded on 500 MHz instruments in solvents like DMSO or CDCl ₃ . Expected signals include a singlet for the 9 protons of the tert-butyl group around δ 1.3-1.6 ppm and distinct aromatic proton signals.	[5][6]
¹³ C NMR	In DMSO, the tert-butyl carbons appear around 29 ppm. Aromatic carbons and the carbonyl carbon will have characteristic shifts.	[5]
Mass Spectrometry	High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition.	[5]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **tert-Butyl 7-bromo-1H-indole-1-carboxylate**, based on standard procedures for similar compounds.

Synthesis: N-tert-Butyloxycarbonylation

The most common synthesis route involves the protection of the indole nitrogen with a Boc group. This is a standard procedure in organic chemistry.

Reaction:

- Starting Material: 7-Bromo-1H-indole
- Reagent: Di-tert-butyl dicarbonate (Boc)₂O



- Base: A suitable base such as 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), or Sodium Hydride (NaH).
- Solvent: Anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

Procedure:

- 7-Bromo-1H-indole is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The base is added to the solution.
- Di-tert-butyl dicarbonate, dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.
- The reaction is typically stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude product is typically purified using column chromatography on silica gel.

Procedure:

- The crude oil or solid is adsorbed onto a small amount of silica gel.
- A silica gel column is prepared using a suitable eluent system, often a gradient of ethyl acetate in hexane or petroleum ether.



- The adsorbed product is loaded onto the column.
- The product is eluted from the column, and fractions are collected.
- Fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure to afford the purified tert-Butyl 7-bromo-1H-indole-1carboxylate.

Analytical Characterization

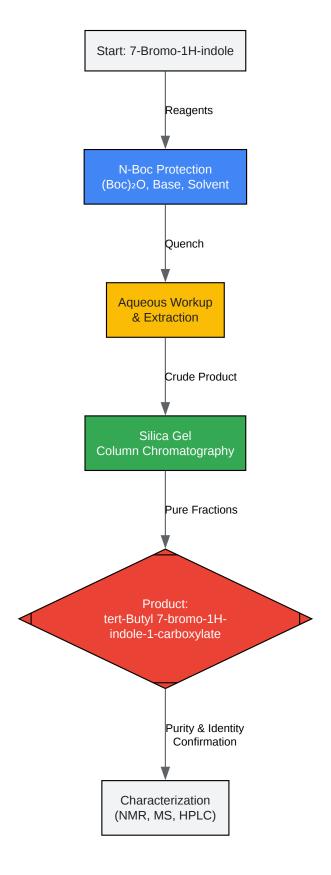
The identity and purity of the final product are confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, often
 with a C18 column and a mobile phase gradient of acetonitrile and water containing a small
 percentage of formic acid.[5] Detection is commonly performed at 220 nm.[5]
- Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, typically using electrospray ionization (ESI).[5]

Visualized Workflows and Relationships General Synthesis and Purification Workflow

The following diagram illustrates the typical laboratory workflow for producing and purifying the target compound.





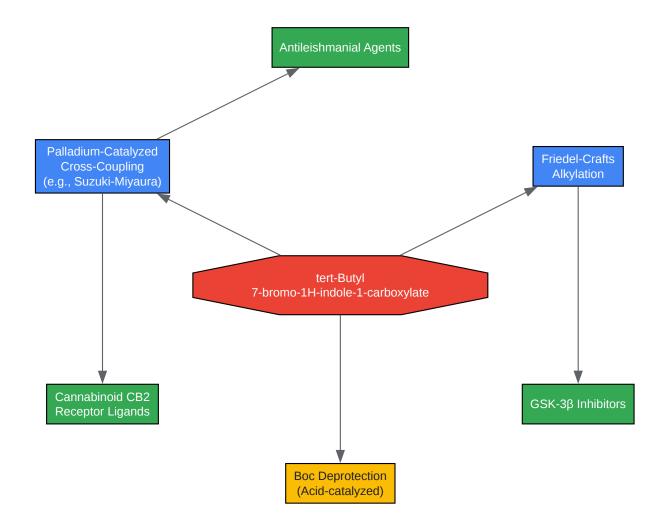
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Caption: Synthesis and Purification Workflow.



Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a key intermediate. The Boc-protected nitrogen allows for regioselective reactions at other positions, and the bromo group is ideal for forming new carbon-carbon or carbon-heteroatom bonds, making it valuable in drug discovery.



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Caption: Role as a versatile chemical intermediate.

Safety and Handling



While a specific safety data sheet for the 7-bromo isomer is not readily available, data for other bromo-indole-1-carboxylate isomers indicate that the compound should be handled with care. [7][8] It may cause skin and serious eye irritation, as well as respiratory irritation.[4][7][8] Standard laboratory safety protocols should be followed:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
- Avoid breathing dust, fumes, or vapors.[7]
- Wash hands thoroughly after handling.[7]
- Store in a tightly closed container in a cool, dry place.[7]

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